molecular formula C23H24N2O3 B4318660 3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

Cat. No.: B4318660
M. Wt: 376.4 g/mol
InChI Key: ZWIATWQRWNERTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopenta[c]quinoline core, which is a fused ring system, and a beta-alanine moiety, which is an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID typically involves multiple steps. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes in the presence of a catalyst . The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and quinoline N-oxides, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Tetrahydroquinoline: A reduced form of quinoline with different reactivity.

    Quinoline N-oxide: An oxidized form with distinct chemical properties.

Uniqueness

3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID is unique due to its fused ring system and the presence of the beta-alanine moiety. This combination imparts specific chemical and biological properties that differentiate it from other quinoline derivatives .

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-14-5-2-3-6-16(14)22-18-8-4-7-17(18)19-13-15(9-10-20(19)25-22)23(28)24-12-11-21(26)27/h2-7,9-10,13,17-18,22,25H,8,11-12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIATWQRWNERTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 2
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 3
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Reactant of Route 3
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 4
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 5
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
3-({[4-(2-METHYLPHENYL)-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL]CARBONYL}AMINO)PROPANOIC ACID

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